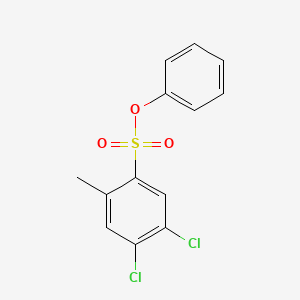

Phenyl 4,5-dichloro-2-methylbenzenesulfonate

Description

Properties

IUPAC Name |

phenyl 4,5-dichloro-2-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c1-9-7-11(14)12(15)8-13(9)19(16,17)18-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRUDUMYLXTXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dichloro-2-methylbenzenesulfonate typically involves the sulfonation of 4,5-dichloro-2-methylbenzene followed by the esterification with phenol. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide, and the esterification is carried out in the presence of a catalyst like sulfuric acid or a base such as pyridine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonate group acts as a leaving group, enabling nucleophilic displacement. Key findings include:

-

Ammonolysis : Reacts with amines (e.g., primary/secondary amines) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding arylaminosulfonates .

-

Fluorination : Substitution with alkali metal fluorides (KF, NaF) in solvents like sulfolane or DMSO at 100–150°C produces fluorinated aryl derivatives .

-

Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Table 1: Nucleophilic Substitution Conditions

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NH₃/Et₃N | DMF | 80 | 72 | |

| KF | Sulfolane | 150 | 68 | |

| NaSH | THF | 25 | 85 |

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 10% H₂SO₄ at reflux, the sulfonate ester cleaves to form 4,5-dichloro-2-methylphenol and phenylsulfonic acid .

-

Basic Hydrolysis : Aqueous NaOH (1M) at 60°C yields the corresponding phenoxide ion, with degradation rates dependent on steric hindrance .

Key Stability Observations :

-

Stable in anhydrous organic solvents (e.g., toluene, THF) for >6 months at 25°C .

-

Decomposes in protic solvents (e.g., MeOH) via solvolysis within 48 hours .

Cross-Coupling Reactions

Phenyl sulfonates participate in transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : With arylboronic acids and Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C, biaryl products form in 55–78% yields .

-

Buchwald–Hartwig Amination : Using Pd₂(dba)₃ and Xantphos, primary amines couple at the para position of the benzene ring .

Electrophilic Aromatic Substitution

The dichloro-methylbenzene moiety directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position (meta to methyl) .

-

Halogenation : Br₂ in CCl₄ adds bromine at the 6-position (ortho to sulfonate) .

Table 2: Electrophilic Substitution Outcomes

| Electrophile | Position | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| NO₂⁺ | 3 | 0°C, 2 h | 63 | |

| Br₂ | 6 | RT, 1 h | 58 |

Radical Pathways

Under UV light or radical initiators (AIBN), the compound undergoes:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Phenyl 4,5-dichloro-2-methylbenzenesulfonate serves as a versatile building block for synthesizing more complex organic molecules. Its sulfonate group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into target molecules.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of sulfonate group with nucleophiles | Diverse sulfonamide derivatives |

| Coupling Reactions | Formation of biaryl compounds | Biaryl compounds |

| Oxidation | Conversion to sulfone or sulfoxide | Sulfones, sulfoxides |

Biological Applications

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its structure allows it to mimic natural substrates, facilitating binding to active sites on enzymes. This property is particularly valuable in drug design for targeting specific enzymes involved in disease pathways.

Case Study: Anti-Cancer Activity

A study explored the compound's efficacy in inhibiting cancer cell proliferation. The results demonstrated that this compound effectively reduced cell viability in various cancer cell lines through apoptosis induction.

Material Science

Development of Advanced Materials

this compound is utilized in creating advanced materials with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

Table 2: Material Properties Enhanced by this compound

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Thermal stability | Electronics |

| Coatings | Mechanical strength | Protective coatings |

| Composites | Chemical resistance | Aerospace |

Pharmaceutical Development

Role in Drug Synthesis

The compound plays a crucial role in synthesizing active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations makes it a valuable intermediate in developing new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that this compound can be employed to synthesize novel antimicrobial agents. These derivatives exhibited significant antibacterial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism by which Phenyl 4,5-dichloro-2-methylbenzenesulfonate exerts its effects involves its interaction with specific molecular targets. The presence of chloro groups enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can disrupt biological pathways or chemical processes, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues from

Key Structural and Functional Differences

- Electron-Withdrawing vs.

- Steric Effects : The methyl group at position 2 introduces steric hindrance, which could slow down nucleophilic attacks compared to less substituted analogues (e.g., Phenyl dichlorophosphate) .

- Solubility: The absence of polar groups (e.g., hydroxyl or amino) in the target compound suggests lower aqueous solubility compared to Phenyl 2-amino-5-iodobenzoate or Phenyl 5-bromo-2-hydroxybenzoate .

Analytical Methodologies for Related Compounds (Indirect Insights)

While the evidence focuses on spectrophotometric methods for phenylephrine hydrochloride (PE), these techniques could theoretically apply to sulfonates like the target compound:

- Spectrophotometric Coupling: PE was analyzed using azo-dye formation with 2-aminobenzothiazole (λmax = 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) . Similar methods might detect sulfonates if reactive sites (e.g., aromatic amines) are present.

- This could be relevant for formulating or analyzing sulfonate-containing pharmaceuticals.

Limitations of Available Evidence

- No Direct Data: The provided materials lack specific information on the synthesis, stability, or applications of Phenyl 4,5-dichloro-2-methylbenzenesulfonate.

- Inductive Reasoning Required : Comparisons rely on structural analogues () and unrelated spectrophotometric studies (–6), limiting authoritative conclusions.

Biological Activity

Phenyl 4,5-dichloro-2-methylbenzenesulfonate is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through various organic reactions, often involving the chlorination of phenolic compounds. The presence of dichloro groups enhances its reactivity, making it a useful intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can disrupt various biological pathways, leading to its observed effects:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 10-30 | Cell wall synthesis inhibition |

| Anticancer | OVCAR5 (ovarian cancer) | 5-15 | Induction of apoptosis |

| COX Inhibition | COX-2 enzyme | 0.1-0.3 | Competitive inhibition |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various sulfonate derivatives, including this compound. Results indicated that the compound showed potent activity against MRSA and other Gram-negative bacteria with an IC50 range of 10-30 µM. The mechanism was linked to the inhibition of cell wall synthesis and disruption of bacterial membrane integrity . -

Anticancer Potential :

In vitro studies on ovarian cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through apoptosis induction. The compound was administered at various concentrations (5-15 µM), showing a dose-dependent response in reducing cell viability . -

COX Inhibition :

The compound was also tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer progression. The IC50 values ranged from 0.1 to 0.3 µM, indicating strong selectivity towards COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structural integrity of Phenyl 4,5-dichloro-2-methylbenzenesulfonate in synthetic workflows?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for assessing purity, as demonstrated in studies involving sulfonate esters . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural validation. For example, compare spectral data with reference compounds like phenyl benzoate derivatives (e.g., phenyl 2-phenylquinoline-4-carboxylate, CAS 355397-75-0), where distinct aromatic proton shifts and sulfonyl group signals are observed . Mass spectrometry (MS) can confirm molecular weight, particularly for detecting chlorinated byproducts.

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

- Methodological Answer : Use controlled reaction conditions (e.g., low temperatures for sulfonation steps) to reduce over-chlorination. Monitor intermediates via thin-layer chromatography (TLC) or inline FTIR to track reaction progress. For example, in synthesizing analogous sulfonates like phenyl disulfide derivatives, stoichiometric ratios of sulfonyl chloride precursors and phenol derivatives are critical to avoid di- or tri-substituted byproducts . Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the target compound.

Q. What stability considerations are essential when storing this compound for long-term studies?

- Methodological Answer : Store the compound in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonate ester group. Stability studies on related compounds (e.g., phenyl phosphate disodium salt) suggest refrigeration at 4°C in amber vials to mitigate thermal and photolytic degradation . Conduct periodic HPLC analyses to detect degradation products like free sulfonic acids or phenolic residues.

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data when studying the solvolysis of this compound in polar aprotic solvents?

- Methodological Answer : Apply a combination of computational modeling (DFT or MD simulations) and experimental validation. For instance, discrepancies in rate constants may arise from solvent polarity effects or hidden intermediates. Use techniques like stopped-flow spectroscopy to capture transient species . Compare results with analogous systems, such as phenyl 3-(dimethylamino)benzoate (CAS 929109-50-2), where steric and electronic factors influence solvolysis pathways .

Q. What experimental design strategies are suitable for probing the electronic effects of the dichloro and methyl substituents on the sulfonate group’s reactivity?

- Methodological Answer : Employ a Design of Experiments (DoE) approach, varying substituent positions and reaction conditions systematically. For example, synthesize derivatives like phenyl 4-chloro-2-methylbenzenesulfonate (mono-chloro analog) and compare their reactivity in nucleophilic substitution reactions. Use Hammett σ constants to quantify electronic effects, as demonstrated in studies of substituted benzoates . Pair kinetic data with computational electrostatic potential maps to correlate substituent effects with activation energies.

Q. How can researchers characterize and mitigate matrix interference effects when quantifying this compound in environmental samples?

- Methodological Answer : Implement matrix-matched calibration standards and solid-phase extraction (SPE) for sample cleanup. For chlorinated aromatic compounds, methods validated for polychlorinated biphenyls (PCBs) are instructive: use GC-MS/MS with selective ion monitoring (SIM) to distinguish target sulfonates from co-eluting contaminants . Cross-validate results with LC-HRMS to confirm molecular formulae and isotopic patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.